molecular formula C15H15ClN4O B5360963 N''-{4-[(4-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide

N''-{4-[(4-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide

Cat. No. B5360963
M. Wt: 302.76 g/mol
InChI Key: YGTWHYDKFQWMCH-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{4-[(4-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide, commonly known as CCB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of CCB is not fully understood. However, it is believed that CCB exerts its effects by inhibiting the activity of various enzymes and proteins involved in cellular processes. For example, CCB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
CCB has been shown to exhibit various biochemical and physiological effects. In cancer cells, CCB has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In Alzheimer's disease, CCB has been shown to inhibit the formation of beta-amyloid plaques, which are believed to play a role in the development of the disease. In weed species, CCB has been shown to inhibit the activity of photosystem II, leading to the disruption of photosynthesis and ultimately causing death.

Advantages and Limitations for Lab Experiments

CCB has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. Additionally, CCB has been shown to exhibit potent activity against various targets, making it a valuable tool for studying cellular processes. However, CCB also has some limitations. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, CCB may exhibit off-target effects, which can complicate data interpretation.

Future Directions

CCB has several potential future directions for research. In the field of medicine, CCB could be further studied for its potential use as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Additionally, CCB could be further studied for its potential use as a drug delivery system for targeted drug delivery. In the field of agriculture, CCB could be further studied for its potential use as a herbicide with reduced environmental impact. Finally, CCB could be further studied for its potential use as a dye for textile applications with improved properties.

Synthesis Methods

The synthesis of CCB involves the reaction of 4-chlorobenzaldehyde with 4-hydroxybenzyl alcohol to form 4-[(4-chlorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with carbonohydrazonic diamide in the presence of a catalytic amount of glacial acetic acid to yield CCB. The synthesis of CCB is a straightforward process and can be easily scaled up for large-scale production.

Scientific Research Applications

CCB has been extensively studied for its potential applications in various fields. In the field of medicine, CCB has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. In the field of agriculture, CCB has been shown to exhibit herbicidal activity against various weed species. Additionally, CCB has been studied for its potential use as a dye for textile applications.

properties

IUPAC Name

2-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c16-13-5-1-12(2-6-13)10-21-14-7-3-11(4-8-14)9-19-20-15(17)18/h1-9H,10H2,(H4,17,18,20)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTWHYDKFQWMCH-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NN=C(N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/N=C(N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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